Biocatalytic Resolution Efficiency: (S)-Enantiomer Hydrate vs. Racemic DL Mixture
In enzymatic deracemization studies using purified L-amino acid deaminase from Proteus myxofaciens (PmaLAAD), the (S)-configured 4-nitrophenylalanine (the target compound) exhibited the fastest conversion rate among all tested natural and synthetic amino acids [1]. Starting from racemic solutions of the DL-mixture, the enzyme enabled full resolution, yielding the target (S)-enantiomer with an enantiomeric excess (ee) exceeding 99% [1]. This demonstrates the superior substrate specificity of PmaLAAD for the L-enantiomer relative to the D-form, a critical performance gap for applications in chiral synthesis.
| Evidence Dimension | Enzymatic Conversion Rate |
|---|---|
| Target Compound Data | Fastest conversion observed among tested amino acids; ee >99% from racemic mixture |
| Comparator Or Baseline | Racemic 4-nitro-DL-phenylalanine (CAS 2922-40-9) and other D-enantiomers |
| Quantified Difference | Complete stereospecificity: >99% ee for the L-enantiomer achieved |
| Conditions | Purified PmaLAAD enzyme, borane tert-butylamine complex, 37 °C |
Why This Matters
The quantifiable stereoselectivity (>99% ee) ensures procurement of the (S)-form is essential for reproducible enzyme assays and enantioselective synthesis.
- [1] Rosini, E., et al. (2017). Deracemization and Stereoinversion of α-Amino Acids by L-Amino Acid Deaminase. Advanced Synthesis & Catalysis, 359(21), 3773-3781. View Source
